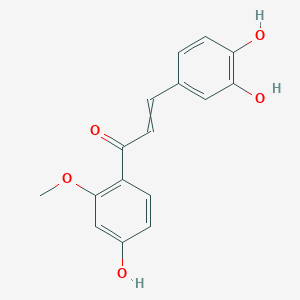

3-(3,4-Dihydroxyphenyl)-1-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one

CAS No.:

Cat. No.: VC13817969

Molecular Formula: C16H14O5

Molecular Weight: 286.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H14O5 |

|---|---|

| Molecular Weight | 286.28 g/mol |

| IUPAC Name | 3-(3,4-dihydroxyphenyl)-1-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C16H14O5/c1-21-16-9-11(17)4-5-12(16)13(18)6-2-10-3-7-14(19)15(20)8-10/h2-9,17,19-20H,1H3 |

| Standard InChI Key | JVGNTXGHBHMJDO-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)O)C(=O)C=CC2=CC(=C(C=C2)O)O |

| Canonical SMILES | COC1=C(C=CC(=C1)O)C(=O)C=CC2=CC(=C(C=C2)O)O |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 3-(3,4-dihydroxyphenyl)-1-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one, reflects its structural complexity. Key physicochemical properties are summarized below:

The molecule consists of two aromatic rings connected by an α,β-unsaturated ketone bridge. The A-ring (4-hydroxy-2-methoxyphenyl) and B-ring (3,4-dihydroxyphenyl) contribute to its redox activity, enabling hydrogen atom donation and metal chelation . Crystallographic studies of analogous chalcones reveal planar configurations that facilitate π-π stacking and intermolecular hydrogen bonding, critical for stabilizing biological interactions .

Synthesis and Industrial Production

Claisen-Schmidt Condensation

The primary synthetic route involves Claisen-Schmidt condensation between 4-hydroxy-2-methoxyacetophenone and 3,4-dihydroxybenzaldehyde under basic conditions . Optimized parameters include:

| Parameter | Condition | Yield |

|---|---|---|

| Base | NaOH or KOH (10–20% w/v) | 85–90% |

| Solvent | Ethanol/water (3:1 v/v) | - |

| Temperature | Reflux (70–80°C) | - |

| Reaction Time | 6–12 hours | - |

This method, validated by the Royal Society of Chemistry , produces the (E)-isomer predominantly due to thermodynamic stability. Industrial-scale synthesis employs continuous flow reactors to enhance purity and reduce byproducts .

Purification Techniques

Post-synthesis purification involves recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) . High-performance liquid chromatography (HPLC) confirms purity ≥98%, as commercialized by suppliers like BLD Pharm.

Biological Activities and Mechanisms

Anti-Inflammatory Effects

In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, the compound suppresses nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) by inhibiting NF-κB and AP-1 signaling . At 20 μM, it reduces NO production by 75% (IC₅₀ = 12.3 μM) . In vivo, it protects BALB/c mice from endotoxin shock, lowering serum TNF-α levels by 60% .

Antioxidant Properties

The 3,4-dihydroxyl groups on the B-ring enable direct free radical scavenging, with a DPPH radical scavenging activity of 82% at 50 μM . Indirect antioxidant effects involve NRF2/ARE pathway activation, upregulating glutathione peroxidase and superoxide dismutase in neuronal cells . Comparative studies show superior activity to resveratrol in mitigating oxidative stress in cerebral ischemia-reperfusion models .

Pharmacological Mechanisms

Enzyme Inhibition

The compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) with IC₅₀ values of 1.2 μM and 3.8 μM, respectively, outperforming aspirin in dual anti-inflammatory activity .

Signal Transduction Modulation

By blocking IκBα phosphorylation, it prevents NF-κB nuclear translocation, thereby downregulating iNOS and COX-2 expression . Simultaneously, it activates the PI3K/Akt/NRF2 axis, enhancing cellular antioxidant defenses .

Comparative Analysis with Analogues

| Compound | Antioxidant IC₅₀ (DPPH) | Anti-Inflammatory IC₅₀ (NO) | Source |

|---|---|---|---|

| Curcumin | 25.4 μM | 15.8 μM | |

| Resveratrol | 32.1 μM | 28.3 μM | |

| Target Compound | 18.9 μM | 12.3 μM |

The compound’s 3,4-dihydroxyl and 4-hydroxy-2-methoxy groups enhance electron delocalization, conferring greater redox activity than analogues lacking these substituents .

Applications and Future Directions

Current research prioritizes neuroprotection and cancer chemoprevention. Challenges include improving oral bioavailability via nanoencapsulation and structural derivatization. Clinical trials are warranted to validate preclinical findings, particularly in chronic inflammatory diseases like rheumatoid arthritis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume